![molecular formula C20H24N2O B5810329 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic molecule that has been developed for its potential use in the treatment of various neurological and psychiatric disorders. URB597 has been shown to have a positive impact on mood, anxiety, and pain management, making it an important target for scientific research.
Wirkmechanismus
URB597 works by selectively inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, URB597 increases the levels of endocannabinoids in the brain, leading to increased activation of cannabinoid receptors and subsequent effects on mood, anxiety, and pain management.
Biochemical and Physiological Effects:
URB597 has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of anandamide, a neurotransmitter that has been linked to mood regulation, anxiety, and pain management. Additionally, URB597 has been shown to increase levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG). These effects have been linked to the positive effects of URB597 on mood, anxiety, and pain management.
Vorteile Und Einschränkungen Für Laborexperimente
URB597 has a number of advantages and limitations for use in lab experiments. One advantage is its high selectivity for 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, which allows for precise targeting of the endocannabinoid system. Additionally, URB597 has a relatively long half-life, allowing for sustained effects on endocannabinoid levels. However, URB597 has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, URB597 has been shown to have variable effects in different animal models, highlighting the need for further research.
Zukünftige Richtungen
There are a number of future directions for research on URB597. One direction is the development of more potent and selective 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide inhibitors. Additionally, further research is needed to fully understand the effects of URB597 on the endocannabinoid system and its potential therapeutic applications. Finally, research is needed to better understand the potential side effects and safety of URB597, particularly with long-term use.
Synthesemethoden
URB597 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The second step involves the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline to form 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. The final step involves purification of the compound using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive impact on mood, anxiety, and pain management, making it a potential treatment for depression, anxiety disorders, and chronic pain. Additionally, URB597 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(16(2)14-15)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGDVWFUUFSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.